5-Methyl-2-(propan-2-yl)phenyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is an ester derived from thymol and butyric acid. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)phenyl butanoate typically involves the esterification of thymol with butyric acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(propan-2-yl)phenyl butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield thymol and butyric acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Thymol and butyric acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
5-Methyl-2-(propan-2-yl)phenyl butanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the fragrance and flavor industries for its pleasant aroma.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(propan-2-yl)phenyl butanoate involves its interaction with biological membranes. The ester can penetrate lipid bilayers, altering membrane fluidity and permeability . This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of active pharmaceutical ingredients across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Butyric Acid: The acid component of the ester, used in various industrial applications.
Methyl Butyrate: Another ester with a fruity aroma, used in flavorings.
Uniqueness
This compound is unique due to its combination of thymol and butyric acid, which imparts both antimicrobial properties and a pleasant aroma. This makes it particularly valuable in the fragrance and flavor industries .
Properties
CAS No. |
5451-70-7 |
---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) butanoate |
InChI |
InChI=1S/C14H20O2/c1-5-6-14(15)16-13-9-11(4)7-8-12(13)10(2)3/h7-10H,5-6H2,1-4H3 |
InChI Key |
WRIVMPQKUQTSFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=C(C=CC(=C1)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.